molecular formula C14H15NO2 B3127301 (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one CAS No. 338409-33-9

(3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one

Cat. No. B3127301
CAS RN: 338409-33-9
M. Wt: 229.27 g/mol
InChI Key: VPZVIOAYNCUYAP-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one, also known as MI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MI belongs to the class of isoindolinones, which have been reported to possess diverse biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

(3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one has been reported to have various scientific research applications. One of the most promising applications of (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one is in the field of cancer research. (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one has also been reported to have anti-inflammatory and anti-viral activities. (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one has been shown to inhibit the replication of HIV-1 by targeting the viral integrase enzyme. (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one has also been reported to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one is not fully understood. However, it has been proposed that (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one exerts its biological activities by targeting various cellular pathways. (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been reported to have anti-cancer and anti-inflammatory activities. (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and Physiological Effects
(3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one has been shown to have various biochemical and physiological effects. (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one has been reported to induce apoptosis and cell cycle arrest in cancer cells. (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one has been reported to have neuroprotective effects and can potentially prevent neuronal cell death. (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one has also been shown to inhibit the replication of HIV-1 by targeting the viral integrase enzyme.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one in lab experiments is its diverse biological activities. (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one has been shown to have anti-cancer, anti-inflammatory, anti-viral, and neuroprotective properties, making it a promising compound for various research applications. Another advantage of using (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one is its relatively simple synthesis method. (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one can be synthesized using a multi-step process starting from commercially available starting materials. However, one of the limitations of using (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one in lab experiments is its low solubility in water. (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one is soluble in organic solvents such as DMSO and DMF, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one. One direction is to investigate the structure-activity relationship of (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one and its analogs. By synthesizing and testing various analogs of (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one, researchers can identify compounds with improved biological activities and selectivity. Another direction is to investigate the potential of (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one in combination therapy. (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one has been shown to enhance the activity of other anti-cancer drugs such as cisplatin and doxorubicin. Combining (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one with other drugs can potentially improve the efficacy of cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one and its potential applications in various fields.

properties

IUPAC Name

(3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-6-10(16)9-13-11-7-4-5-8-12(11)14(17)15(13)2/h4-5,7-9H,3,6H2,1-2H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZVIOAYNCUYAP-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C=C1C2=CC=CC=C2C(=O)N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)/C=C\1/C2=CC=CC=C2C(=O)N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one
Reactant of Route 2
(3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one
Reactant of Route 3
(3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one
Reactant of Route 4
(3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one
Reactant of Route 5
(3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one
Reactant of Route 6
(3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.